3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, along with additional functional groups, makes it a versatile scaffold for various chemical transformations and biological activities.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, which could result in changes in the targets’ properties.
Biochemical Pathways
The compound’s photophysical properties, which can be tuned by modifying the electron-donating groups at position 7 on the fused ring, suggest that it might affect pathways related to light absorption and emission .
Result of Action
The compound’s tunable photophysical properties suggest that it might have effects on cellular processes related to light absorption and emission .
Action Environment
The compound’s photophysical properties, which can be tuned by modifying the electron-donating groups at position 7 on the fused ring, suggest that its action might be influenced by the presence of light .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
Related compounds have been shown to inhibit the growth of certain cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation .
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines-based fluorophores have shown good photobleaching performance when continuously excited at 365 nm with a xenon lamp .
Metabolic Pathways
Related compounds have been involved in the photocatalytic reduction of CO2 .
Subcellular Localization
Related compounds have been used as fluorescent probes for studying the dynamics of intracellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3,5-dimethyl-1-phenylpyrazole with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique photophysical properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity and anticancer properties.
Uniqueness
3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3,5-dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)18(2)22(26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMFXHONALZDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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